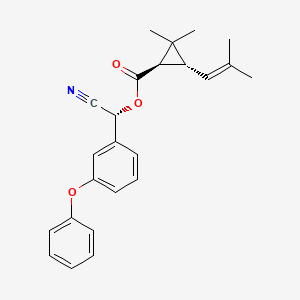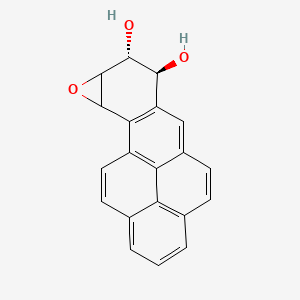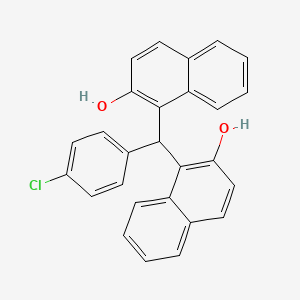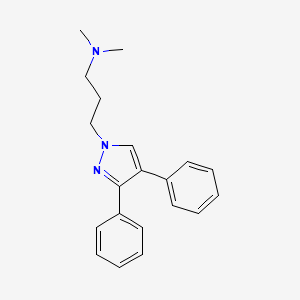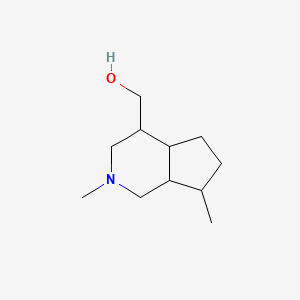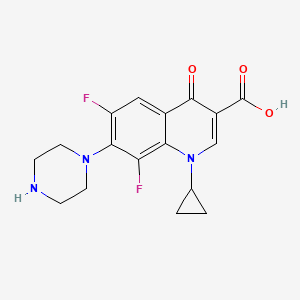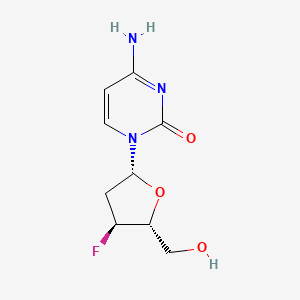
Cytidine, 2',3'-dideoxy-3'-fluoro-
Overview
Description
Cytidine, 2’,3’-dideoxy-3’-fluoro- is a synthetic nucleoside analog. It is structurally similar to cytidine but with modifications at the 2’ and 3’ positions of the ribose sugar, where the hydroxyl groups are replaced by hydrogen and fluorine atoms, respectively.
Mechanism of Action
Target of Action
2’,3’-Dideoxy-3’-fluorocytidine is a purine nucleoside analogue . Its primary targets are indolent lymphoid malignancies . These are a group of slow-growing lymphomas and leukemias, which are types of cancer that affect the lymphatic system and blood cells, respectively .
Mode of Action
The compound interacts with its targets by inhibiting DNA synthesis and inducing apoptosis . Apoptosis is a process of programmed cell death that occurs in multicellular organisms . By inhibiting DNA synthesis, the compound prevents the cancer cells from replicating. The induction of apoptosis leads to the death of these cells .
Biochemical Pathways
The compound affects the biochemical pathways related to DNA synthesis and apoptosis . By inhibiting DNA synthesis, it disrupts the replication of cancer cells. The induction of apoptosis leads to a series of biochemical events that result in changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation .
Pharmacokinetics
It is known that the compound is mainly eliminated by renal excretion . More research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the inhibition of the growth of indolent lymphoid malignancies . By inhibiting DNA synthesis and inducing apoptosis, the compound can effectively control the progression of these cancers .
Biochemical Analysis
Biochemical Properties
Cytidine, 2’,3’-dideoxy-3’-fluoro-, plays a crucial role in biochemical reactions, particularly in the inhibition of viral replication. It interacts with several enzymes and proteins, including reverse transcriptase and DNA polymerase. The compound acts as a chain terminator during DNA synthesis, preventing the elongation of the DNA strand. This interaction is primarily due to the absence of the 3’-hydroxyl group, which is essential for the formation of phosphodiester bonds .
Cellular Effects
Cytidine, 2’,3’-dideoxy-3’-fluoro-, exerts significant effects on various cell types and cellular processes. It influences cell function by incorporating into the DNA of rapidly dividing cells, leading to the termination of DNA synthesis. This incorporation disrupts cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis in cancer cells and inhibit the replication of viruses such as HIV and hepatitis B .
Molecular Mechanism
The molecular mechanism of action of cytidine, 2’,3’-dideoxy-3’-fluoro-, involves its incorporation into the DNA strand during replication. Once incorporated, it acts as a chain terminator, preventing further elongation of the DNA molecule. This inhibition is due to the lack of a 3’-hydroxyl group, which is necessary for the formation of phosphodiester bonds. Additionally, the fluorine atom at the 3’ position enhances the compound’s binding affinity to reverse transcriptase and DNA polymerase, increasing its efficacy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cytidine, 2’,3’-dideoxy-3’-fluoro-, have been observed to change over time. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods. Long-term studies have shown that the compound can induce persistent changes in cellular function, including sustained inhibition of viral replication and prolonged induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of cytidine, 2’,3’-dideoxy-3’-fluoro-, vary with different dosages in animal models. At low doses, the compound effectively inhibits viral replication and induces apoptosis in cancer cells without significant toxicity. At high doses, it can cause adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits .
Metabolic Pathways
Cytidine, 2’,3’-dideoxy-3’-fluoro-, is involved in several metabolic pathways. It is phosphorylated by deoxycytidine kinase to its active triphosphate form, which is then incorporated into DNA. The compound also interacts with cytidine deaminase, which can deaminate it to an inactive form. These interactions affect metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, cytidine, 2’,3’-dideoxy-3’-fluoro-, is transported and distributed by nucleoside transporters. These transporters facilitate the uptake of the compound into cells, where it is then phosphorylated to its active form. The compound’s distribution is influenced by its binding to specific proteins, which can affect its localization and accumulation within different cellular compartments .
Subcellular Localization
Cytidine, 2’,3’-dideoxy-3’-fluoro-, predominantly localizes to the cytoplasm and nucleus of cells. Its activity is influenced by its subcellular localization, as it needs to be incorporated into the DNA to exert its effects. The compound’s localization is directed by targeting signals and post-translational modifications that ensure its delivery to the appropriate cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cytidine, 2’,3’-dideoxy-3’-fluoro- typically involves the fluorination of a suitable precursor. One common method is the fluorination of 2’,3’-dideoxycytidine using diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under anhydrous conditions, often in a solvent like dichloromethane, at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure the high purity of the final product. The scalability of the synthesis is crucial for its application in pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions: Cytidine, 2’,3’-dideoxy-3’-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions, often leading to the formation of different fluorinated analogs.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and biological activity.
Common Reagents and Conditions:
Fluorination: Diethylaminosulfur trifluoride (DAST) is commonly used for introducing the fluorine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products Formed: The major products formed from these reactions include various fluorinated nucleoside analogs, which can exhibit different biological activities depending on the position and nature of the substituents .
Scientific Research Applications
Cytidine, 2’,3’-dideoxy-3’-fluoro- has several scientific research applications:
Antiviral Research: It has been studied for its potential to inhibit viral replication, particularly in the context of HIV and hepatitis B virus (HBV) infections.
Anticancer Research: The compound has shown promise as an anticancer agent by inducing DNA chain termination in rapidly dividing cancer cells.
Biochemical Studies: It is used as a probe to study the mechanisms of nucleoside analog incorporation by various polymerases and reverse transcriptases.
Pharmaceutical Development: The compound is being explored for its potential use in developing new therapeutic agents for viral and cancer treatments.
Comparison with Similar Compounds
2’,3’-Dideoxycytidine: Lacks the fluorine atom but shares the dideoxy structure, making it a potent antiviral agent.
2’,3’-Dideoxy-3’-fluorouridine: Another fluorinated nucleoside analog with similar antiviral properties.
Uniqueness: Cytidine, 2’,3’-dideoxy-3’-fluoro- is unique due to the presence of the fluorine atom at the 3’ position, which enhances its stability and alters its biological activity compared to non-fluorinated analogs. This modification can lead to improved efficacy and reduced toxicity in therapeutic applications .
Properties
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O3/c10-5-3-8(16-6(5)4-14)13-2-1-7(11)12-9(13)15/h1-2,5-6,8,14H,3-4H2,(H2,11,12,15)/t5-,6+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSUDSIHCJEYQG-SHYZEUOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50199256 | |
| Record name | Cytidine, 2',3'-dideoxy-3'-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50199256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51246-79-8 | |
| Record name | 2′,3′-Dideoxy-3′-fluorocytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51246-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cytidine, 2',3'-dideoxy-3'-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051246798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cytidine, 2',3'-dideoxy-3'-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50199256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does 2',3'-dideoxy-3'-fluorocytidine exert its anti-HIV activity?
A1: 2',3'-dideoxy-3'-fluorocytidine acts as a nucleoside reverse transcriptase inhibitor (NRTI). [] Once it enters the cell, it undergoes phosphorylation by cellular kinases to form its active triphosphate form. This active form then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by HIV reverse transcriptase. Due to the lack of a 3'-hydroxyl group, further chain elongation is halted, thus blocking viral DNA synthesis. [, ]
Q2: What is known about the structure-activity relationship (SAR) of 2',3'-dideoxy-3'-fluorocytidine and its analogs?
A2: Research indicates that the 3'-fluoro substitution in 2',3'-dideoxy-3'-fluorocytidine plays a crucial role in its activity. [] It favors a 2'-endo sugar conformation, which is similar to the conformation adopted by natural deoxynucleosides, potentially enhancing its binding to reverse transcriptase. Additionally, the electronegative fluorine atom might mimic the hydrogen bonding properties of the absent 3'-OH group, further stabilizing its interaction with the enzyme. Modifications at the N4 position of the cytosine ring have also been explored to improve its pharmacological properties, such as bioavailability and cell permeability. [, ] For instance, the prodrug N4-dimethylaminomethylene-2′,3′-dideoxy-3′-fluorocytidine (DDFC) was designed to enhance lipophilicity and brain penetration. []
Q3: What analytical techniques are commonly employed to characterize and quantify 2',3'-dideoxy-3'-fluorocytidine?
A3: Various analytical techniques are utilized to study 2',3'-dideoxy-3'-fluorocytidine. X-ray crystallography has been used to determine its molecular structure and conformation. [, ] High-performance liquid chromatography (HPLC), often coupled with UV detection or mass spectrometry, is employed to separate, identify, and quantify the compound and its metabolites in biological samples. [, ] Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about its structure and dynamics in solution. []
Q4: Have any resistance mechanisms been identified for 2',3'-dideoxy-3'-fluorocytidine in HIV?
A4: While this specific question wasn't addressed in the provided abstracts, it is well-known that HIV can develop resistance to NRTIs, including 2',3'-dideoxy-3'-fluorocytidine. This resistance often arises from mutations in the viral reverse transcriptase gene, which can reduce the binding affinity of the drug or enhance the enzyme's ability to remove incorporated chain terminators. Further research is crucial to fully understand the specific mutations associated with 2',3'-dideoxy-3'-fluorocytidine resistance and to develop strategies to overcome this challenge.
Q5: What are the potential applications of computational chemistry and modeling in the study of 2',3'-dideoxy-3'-fluorocytidine?
A5: Computational chemistry and modeling can play a significant role in understanding the interactions of 2',3'-dideoxy-3'-fluorocytidine with its target (reverse transcriptase) and in designing more potent and selective analogs. [, ] Molecular docking studies can provide insights into the binding mode of the drug within the active site of the enzyme. Molecular dynamics simulations can help understand the stability of the drug-enzyme complex and the conformational changes induced upon binding. Quantitative structure-activity relationship (QSAR) models can correlate the structural features of different analogs with their biological activity, guiding the design of new and improved inhibitors.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 1,6,8,14a-tetrahydroxy-11-[(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)amino]-6a-methoxy-3-methyl-7,9,12,14-tetraoxo-5,6-dihydrobenzo[a]tetracene-2-carboxylate](/img/structure/B1217742.png)
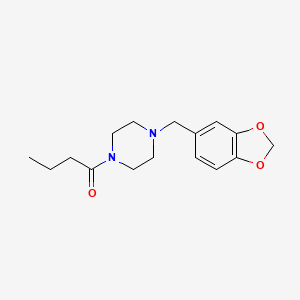
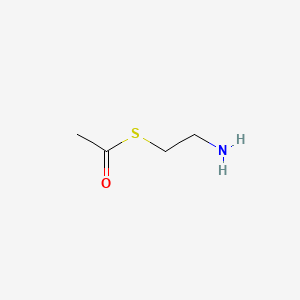
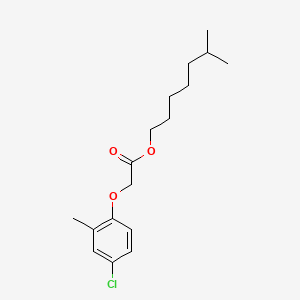

![Benzo[a]pyrene-4,5-oxide](/img/structure/B1217752.png)

